Relebactam sodium

Description

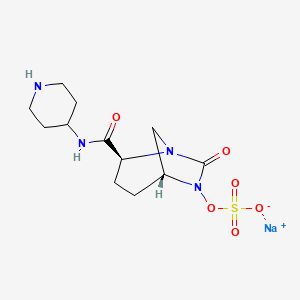

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6S.Na/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21;/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21);/q;+1/p-1/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUZXOWPDRLGBD-UXQCFNEQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NC3CCNCC3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NC3CCNCC3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N4NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502858-91-4 | |

| Record name | Relebactam sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502858914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RELEBACTAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX0546AJ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Relebactam's Strategic Assault on Beta-Lactamase Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. Relebactam, a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor, represents a significant advancement in overcoming this resistance. In combination with a partner beta-lactam antibiotic such as imipenem, relebactam restores its efficacy against a broad spectrum of beta-lactamase-producing bacteria. This technical guide provides an in-depth exploration of the mechanism of action by which relebactam inhibits beta-lactamases, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.

Core Mechanism of Action: Covalent Acylation and Reversible Inhibition

Relebactam's inhibitory activity is centered on its ability to form a stable, covalent acyl-enzyme intermediate with the active site serine of Class A and Class C beta-lactamases.[1][2][3] Unlike "suicide inhibitors" which lead to irreversible inactivation, relebactam is a slowly reversible inhibitor.[3] This reversibility is a key feature of its mechanism, contributing to its sustained inhibitory effect.

The process begins with the nucleophilic attack by the catalytic serine residue of the beta-lactamase on the carbonyl carbon of relebactam's urea moiety. This results in the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl ester bond between relebactam and the enzyme.[1] This acyl-enzyme complex is conformationally stable and renders the beta-lactamase inactive, thus protecting the partner beta-lactam antibiotic from hydrolysis.

While the inhibition is potent, the covalent bond can slowly hydrolyze, leading to the release of intact, active relebactam. This recyclization allows a single molecule of relebactam to inhibit multiple beta-lactamase enzymes. However, the off-rate (k_off) for this deacylation is very slow, ensuring a prolonged period of enzyme inhibition.[4]

Quantitative Analysis of Relebactam's Inhibitory Potency

The efficacy of relebactam has been quantified against a range of clinically significant beta-lactamases. The following tables summarize key kinetic parameters, providing a comparative overview of its inhibitory activity.

Table 1: Inhibitory Activity of Relebactam against Class A Beta-Lactamases

| Beta-Lactamase | Organism Origin | Inhibition Constant (Ki, µM) | IC50 (µM) | Second-Order Acylation Rate (k2/K, M-1s-1) | Off-Rate (koff, s-1) | Reference(s) |

| KPC-2 | Klebsiella pneumoniae | 1 - 5 | 0.09 | 24,750 | 0.0002 | [1][4] |

| KPC-3 | Klebsiella pneumoniae | 1 - 5 | 0.11 | - | - | [1] |

| KPC-4 | Klebsiella pneumoniae | 1 - 5 | 0.13 | - | - | [1] |

| CTX-M-15 | Escherichia coli | 21 | 1.8 | - | - | [1] |

| L2 | Stenotrophomonas maltophilia | 3 | 0.25 | - | - | [1] |

Table 2: Inhibitory Activity of Relebactam against Class C Beta-Lactamases

| Beta-Lactamase | Organism Origin | Inhibition Constant (Ki, µM) | IC50 (µM) | Reference(s) |

| AmpC | Pseudomonas aeruginosa | - | - | [2] |

| AmpC | Enterobacter cloacae | - | - | [2] |

Note: Specific kinetic parameters for Class C enzymes are less frequently reported in the provided search results, but relebactam is consistently cited as a potent inhibitor of this class.

Detailed Experimental Protocols

A thorough understanding of relebactam's mechanism of action is built upon a foundation of rigorous experimental methodologies. The following sections detail the protocols for key assays used to characterize its inhibitory properties.

Beta-Lactamase Inhibition Assay (IC50 Determination)

This assay determines the concentration of relebactam required to inhibit 50% of the beta-lactamase activity.

Methodology:

-

Reagent Preparation:

-

Purified beta-lactamase (e.g., KPC-2, CTX-M-15) is diluted to a final concentration of 1-10 nM in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).[1]

-

A stock solution of relebactam is serially diluted to create a range of concentrations.

-

The chromogenic substrate, nitrocefin, is prepared at a concentration of 100 µM.[5]

-

-

Assay Procedure:

-

In a 96-well microplate, the purified beta-lactamase is pre-incubated with varying concentrations of relebactam for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.[5]

-

The enzymatic reaction is initiated by the addition of nitrocefin to each well.

-

The hydrolysis of nitrocefin, which results in a color change, is monitored continuously by measuring the absorbance at 486 nm using a microplate reader.[1]

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

The percent inhibition for each relebactam concentration is calculated relative to a control reaction containing no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the relebactam concentration and fitting the data to a sigmoidal dose-response curve.[1]

-

Steady-State Kinetics (Ki Determination)

This method is used to determine the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.

Methodology:

-

Assay Setup:

-

The assay is performed under steady-state conditions with varying concentrations of both the substrate (nitrocefin) and the inhibitor (relebactam).

-

The enzyme concentration is kept constant and low (in the nanomolar range).

-

-

Data Collection:

-

The initial rates of nitrocefin hydrolysis are measured at each combination of substrate and inhibitor concentrations.

-

-

Data Analysis:

-

The data are analyzed using graphical methods such as the Dixon plot (1/velocity vs. inhibitor concentration at fixed substrate concentrations) or by non-linear regression analysis of the Michaelis-Menten equation modified for competitive or mixed-type inhibition. The Ki is determined from these analyses.[1]

-

X-ray Crystallography of Relebactam-Beta-Lactamase Complexes

This technique provides a high-resolution, three-dimensional structure of relebactam bound to the active site of a beta-lactamase, revealing the precise molecular interactions.

Methodology:

-

Protein Expression and Purification: The target beta-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified enzyme is crystallized, typically using vapor diffusion methods (hanging or sitting drop).

-

Complex Formation: The apo-enzyme crystals are soaked in a solution containing a high concentration of relebactam to allow the inhibitor to diffuse into the crystal and bind to the enzyme's active site.

-

Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final, high-resolution structure.[6][7]

Mass Spectrometry for Covalent Adduct Analysis

Mass spectrometry is employed to confirm the formation of the covalent acyl-enzyme intermediate and to study its stability over time.

Methodology:

-

Sample Preparation: The purified beta-lactamase is incubated with a molar excess of relebactam for a specific duration.

-

Mass Analysis: The reaction mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS). The mass of the intact protein is measured.

-

Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass increase in the protein corresponding to the molecular weight of relebactam. Time-course experiments can be performed to monitor the stability of the acyl-enzyme complex and to detect any subsequent modifications, such as desulfation.[4][8]

Structural Insights into Relebactam's Broad-Spectrum Activity

X-ray crystal structures of relebactam in complex with various Class A beta-lactamases, including KPC-2 and CTX-M-15, have provided critical insights into its inhibitory mechanism.[1][6][7] These structures reveal that the piperidine ring of relebactam plays a crucial role in its positioning within the active site. However, this same feature can also lead to steric clashes with certain residues, such as Asn104 in CTX-M-15, which may explain the differences in inhibitory potency against different enzymes.[1]

Conclusion

Relebactam's mechanism of action, characterized by the formation of a stable, slowly reversible covalent acyl-enzyme intermediate, makes it a highly effective inhibitor of Class A and Class C beta-lactamases. This detailed understanding, derived from a combination of kinetic, structural, and mass spectrometric studies, is crucial for the rational design of future beta-lactamase inhibitors and for optimizing the clinical use of relebactam-containing combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel beta-lactamase inhibitors, contributing to the ongoing effort to combat antibiotic resistance.

References

- 1. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Relebactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relebactam is a diazabicyclooctane, non-β-lactam, β-lactamase inhibitor developed to address the growing threat of antibiotic resistance among Gram-negative bacteria.[1][2] Structurally similar to avibactam, it features a piperidine ring that helps reduce its export from bacterial cells.[1][2] Relebactam has no intrinsic antibacterial activity.[3] Instead, it is administered intravenously in a fixed-dose combination with the carbapenem antibiotic imipenem and cilastatin (RECARBRIO™).[4][5] Cilastatin is a renal dehydropeptidase-I inhibitor that prevents the metabolism of imipenem in the kidneys, thereby increasing its urinary concentration.[3][6] The primary role of relebactam is to restore the bactericidal activity of imipenem against bacteria that have acquired resistance through the production of specific β-lactamase enzymes.[1][7] This combination is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative pathogens.[4][5][8]

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of relebactam is the inhibition of Ambler Class A and Class C serine β-lactamases.[3][9][10] Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death.[3] However, certain bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, rendering it inactive.

Relebactam protects imipenem from this degradation.[1] The inhibition process involves a two-step mechanism:

-

Non-covalent binding: Relebactam initially binds non-covalently to the active site of the β-lactamase enzyme.[1][2]

-

Covalent acylation: Subsequently, it forms a reversible covalent acyl-enzyme intermediate with a critical serine residue in the enzyme's active site, effectively inactivating it.[1][2]

Unlike some other inhibitors, the de-acylation process allows relebactam to reform its structure, enabling it to re-bind to other β-lactamase molecules.[1][2]

By inhibiting these key resistance enzymes, relebactam restores imipenem's ability to reach its PBP targets and exert its bactericidal effect.[10]

Spectrum of Activity

Relebactam demonstrates potent inhibition of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC).[3][11] It effectively restores the in vitro activity of imipenem against many imipenem-non-susceptible isolates of Enterobacterales and Pseudomonas aeruginosa.[9][10] However, relebactam is not active against Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[3][12]

Mechanisms of Resistance to Imipenem/Relebactam

Resistance to the imipenem/relebactam combination can emerge through several mechanisms:

-

Production of Non-Inhibited β-Lactamases: The most common mechanism is the acquisition of genes encoding β-lactamases that are not inhibited by relebactam, such as MBLs and OXA-type carbapenemases.[3]

-

Mutations in β-Lactamase Genes: Mutations within the active site of Class A carbapenemases (e.g., KPC) can reduce the binding affinity of relebactam, leading to resistance.[13][14][15]

-

Porin Loss/Modification: Reduced expression or mutations in outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae or OprD in P. aeruginosa, can restrict the entry of imipenem and relebactam into the periplasmic space, thereby increasing resistance.[13][16][17]

-

Efflux Pump Upregulation: Increased expression of multidrug efflux pumps can actively transport the antibiotic combination out of the bacterial cell.[16]

Pharmacokinetics

Relebactam is administered intravenously, and therefore data on oral absorption is not applicable.[1] Its pharmacokinetic profile is characterized by a rapid distribution and elimination primarily through the kidneys. The pharmacokinetic parameters of relebactam, imipenem, and cilastatin are comparable, supporting their co-administration in a fixed-dose combination.[9][18]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key single-dose pharmacokinetic parameters for relebactam, imipenem, and cilastatin in healthy adults.

| Parameter | Relebactam | Imipenem | Cilastatin |

| Administration | Intravenous | Intravenous | Intravenous |

| Volume of Distribution (Vd) | 19.0 L[1][3][6] | 24.3 L[3][6] | 13.8 L[3][6] |

| Plasma Protein Binding | ~22%[1][3][6] | ~20%[3] | ~40%[3] |

| Metabolism | Does not undergo significant metabolism.[1][6] | Metabolized in kidneys by dehydropeptidase-I (inhibited by cilastatin).[6] | - |

| Route of Elimination | Primarily renal.[1][3][19] | Primarily renal.[3][19] | Primarily renal.[3][19] |

| % Excreted Unchanged in Urine | >90%[3][19][20] | ~63%[3][19][20] | ~77%[3][19][20] |

| Terminal Half-Life (t½) | 1.2 - 1.8 hours[1][3] | ~1.0 hour[3] | ~1.0 hour[3] |

| Total Clearance | 130 - 150 mL/min (8 L/h)[1][6] | 15.3 L/h[6] | - |

Special Populations

Renal Impairment: Since relebactam, imipenem, and cilastatin are all primarily cleared by the kidneys, their plasma exposure increases significantly with worsening renal function.[21] Therefore, dose adjustments are required for patients with a creatinine clearance (CLcr) of less than 90 mL/min.[20][22][23]

| Estimated Creatinine Clearance (mL/min) | Recommended RECARBRIO™ Dose (IV over 30 min q6h) |

| ≥ 90 | 1.25 g (imipenem 500 mg / cilastatin 500 mg / relebactam 250 mg)[20][23] |

| 60 to 89 | 1 g (imipenem 400 mg / cilastatin 400 mg / relebactam 200 mg)[24] |

| 30 to 59 | 0.75 g (imipenem 300 mg / cilastatin 300 mg / relebactam 150 mg)[24] |

| 15 to 29 | 0.5 g (imipenem 200 mg / cilastatin 200 mg / relebactam 100 mg)[24] |

| < 15 or ESRD on Hemodialysis | 0.5 g; should not be used unless hemodialysis is instituted within 48 hours. Administer after hemodialysis session.[6][23] |

Drug-Drug Interactions: Relebactam is a substrate of the organic anion transporters OAT3, OAT4, MATE1, and MATE2K.[25] Active tubular secretion accounts for about 30% of its total clearance.[1][25] While co-administration with probenecid (an OAT inhibitor) can slightly increase relebactam exposure, the effect is not considered clinically meaningful.[21] Co-administration with ganciclovir may increase the risk of seizures, and use with valproic acid can decrease valproic acid concentrations, potentially leading to a loss of seizure control.[6]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of the imipenem/relebactam combination depends on both components achieving their respective PK/PD targets simultaneously.[26]

-

Imipenem: The PK/PD index that best correlates with the efficacy of carbapenems like imipenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[27] A target of ≥30-40% fT > MIC is generally associated with maximal bactericidal activity.[11][27][28]

-

Relebactam: The PK/PD index that best correlates with relebactam's activity is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26][27][29] A target fAUC/MIC of approximately 7.5 to 8 has been associated with a 2-log reduction in bacterial density in preclinical models.[27][29]

The relationship is complex because the effective MIC of imipenem is dynamic and dependent on the concentration of relebactam present to inhibit β-lactamases.[11][28] The approved clinical dose of relebactam (250 mg) is designed to achieve the target fAUC/MIC ratio needed to protect imipenem, allowing it to achieve its own %fT > MIC target against susceptible pathogens.[29]

Experimental Protocols

The development and characterization of relebactam involved a range of standardized in vitro and in vivo experimental models.

Antimicrobial Susceptibility Testing (AST)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem in combination with a fixed concentration of relebactam against various bacterial isolates.

-

Methodology (Broth Microdilution):

-

Preparation: Experiments are typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth.

-

Inhibitor Addition: Relebactam is added to each well at a fixed concentration, commonly 4 mg/L.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading: The MIC is defined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.

-

Hollow-Fiber Infection Model (HFIM)

-

Objective: To simulate human pharmacokinetic profiles in vitro and evaluate the dose-response relationship and key PK/PD drivers for relebactam and imipenem.[11][28]

-

Methodology:

-

System Setup: The model consists of a central reservoir containing bacterial culture in growth medium, connected via a peristaltic pump to a hollow-fiber cartridge. The semi-permeable fibers allow nutrients and drugs to diffuse in and out, simulating drug distribution and clearance, while retaining the bacteria.

-

Inoculation: The central reservoir is inoculated with a high-density bacterial culture (e.g., 10⁷-10⁸ CFU/mL) of a target resistant strain (P. aeruginosa or K. pneumoniae).

-

Drug Administration: Computer-controlled syringe pumps administer imipenem and relebactam into the central reservoir to simulate human plasma concentration-time profiles for various dosing regimens (e.g., single dose, multiple doses, dose fractionation).

-

Sampling: Samples are collected from the central reservoir at predetermined time points over several days.

-

Analysis: Bacterial density (total and resistant subpopulations) is quantified by plating serial dilutions. Drug concentrations are measured using methods like LC-MS/MS to confirm accurate PK simulation. The data is then used in mathematical models to determine the PK/PD index that best correlates with bacterial killing.[11][29]

-

Murine Infection Models

-

Objective: To evaluate the in vivo efficacy of the imipenem/relebactam combination against infections caused by resistant pathogens.[7]

-

Methodology (e.g., Neutropenic Thigh/Lung Infection Model):

-

Immunosuppression: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice are inoculated via intramuscular (thigh) or intranasal/intratracheal (lung) administration with a standardized inoculum of a resistant bacterial strain.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with imipenem/cilastatin, relebactam, or the combination is initiated. Drugs are typically administered subcutaneously or intravenously to mimic human routes of exposure. Dosing schedules are designed to fractionate the total daily dose to explore PK/PD relationships.

-

Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected tissues (thighs or lungs) are harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).

-

Analysis: Efficacy is measured as the log₁₀ reduction in CFU compared to untreated controls at the start of therapy. This data helps confirm in vitro findings and establish efficacy targets for clinical studies.[7]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Relebactam | C12H20N4O6S | CID 44129647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Imipenem/cilastatin/relebactam: A new carbapenem β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. binasss.sa.cr [binasss.sa.cr]

- 9. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. merckconnect.com [merckconnect.com]

- 13. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Comparison of the in vitro activities and resistance mechanisms against imipenem–relebactam and ceftazidime–avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imipenem/relebactam | Johns Hopkins ABX Guide [hopkinsguides.com]

- 20. merck.com [merck.com]

- 21. Impact of renal impairment and human organic anion transporter inhibition on pharmacokinetics, safety and tolerability of relebactam combined with imipenem and cilastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckconnect.com [merckconnect.com]

- 23. drugs.com [drugs.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. Imipenem, Cilastatin and Relebactam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 26. β-Lactam/β-Lactamase Inhibitor Combinations in Sepsis-Associated Acute Kidney Injury and Renal Replacement Therapy [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of Relebactam (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A translational pharmacokinetic/pharmacodynamic model to characterize bacterial kill in the presence of imipenem-relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Spectrum of Activity of Relebactam Sodium

Introduction

Relebactam is a diazabicyclooctane, non-β-lactam, β-lactamase inhibitor developed to be co-administered with imipenem/cilastatin.[1][2] Its primary function is to restore the activity of imipenem against bacteria that have acquired resistance through the production of specific β-lactamase enzymes.[3][4] Relebactam inhibits Ambler Class A (e.g., Klebsiella pneumoniae carbapenemase, KPC) and Class C (e.g., AmpC) β-lactamases.[5][6] It does not, however, exhibit significant activity against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[2][5] This guide provides a detailed overview of the in vitro spectrum of activity of relebactam, summarizing key quantitative data, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action

Imipenem, a carbapenem antibiotic, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death.[5] However, bacteria can develop resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, inactivating the antibiotic before it can reach its PBP target.[7] Relebactam forms a stable covalent acyl-enzyme complex with Class A and C β-lactamases, preventing the hydrolysis of imipenem and thereby restoring its antibacterial activity.[3][8]

Quantitative In Vitro Activity

The combination of imipenem with relebactam (IMI/REL) has been evaluated extensively against a wide range of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various surveillance studies.

Table 1: In Vitro Activity of Imipenem/Relebactam against Pseudomonas aeruginosa

| Isolate Collection (Region/Year) | Phenotype | N | Imipenem MIC₅₀/₉₀ (µg/mL) | IMI/REL MIC₅₀/₉₀ (µg/mL) | Imipenem Susceptibility (%) | IMI/REL Susceptibility (%) | Reference |

| Global (SMART 2018-2020) | Overall | 23,073 | 2 / 32 | 0.5 / 4 | 63.8% | 87.0% | [8] |

| Global (SMART 2018-2020) | Imipenem-NS | 8,356 | 16 (mode) | 1 (mode) | 0% | 64.1% (restored) | [8][9] |

| USA (CF Patients) | Overall | 105 | 4 / 32 | 1 / 8 | 55% | 77% | [10] |

| Spain | Overall | 1,445 | 2 / 16 | 0.5 / 1 | - | 97.3% | [11] |

| USA (SMART 2015-2017) | Overall | 2,732 | - | - | - | 93.9% | [12] |

| USA (SMART 2015-2017) | MDR | 750 | - | - | - | 79.7% | [12] |

| USA (SMART 2016) | Overall | 896 | - | - | 74.7% | 94.4% | [13] |

| USA (SMART 2015) | Overall | 845 | >16 (MIC₉₀) | 2 (MIC₉₀) | 70.3% | 94.2% | [14] |

NS: Non-susceptible; MDR: Multidrug-resistant; CF: Cystic Fibrosis

Table 2: In Vitro Activity of Imipenem/Relebactam against Enterobacterales

| Organism | Isolate Collection (Region/Year) | Phenotype | N | IMI/REL MIC₅₀/₉₀ (µg/mL) | IMI/REL Susceptibility (%) | Reference |

| Enterobacterales | Global (SMART 2018-2020) | Imipenem-NS | 7,493 | - | 49.4% (restored) | [8][9] |

| Enterobacterales | Spain/Portugal (ICU, 2019-2020) | Overall | 747 | 0.12 / 0.5 | 98.7% | [15][16] |

| Enterobacterales | USA (2019-2020) | Carbapenem-Resistant (CRE) | 75 | <0.5 / 8.0 | 80.0% | [17] |

| Enterobacterales | France | Carbapenem-Resistant (non-CPE) | 284 | 0.5 / 4 | 81.0% | [18] |

| K. pneumoniae | Taiwan | Carbapenem-NS | 472 | - | 82.2% | [19] |

| K. pneumoniae | Egypt | Imipenem-NS | 140 | - | 49% (Carbapenemase producers) | [20] |

| K. pneumoniae | Egypt | Imipenem-NS | - | - | 100% (AmpC producers) | [20] |

| K. pneumoniae | Egypt | Imipenem-NS | - | - | 60% (ESBL producers) | [20] |

| E. coli | Taiwan | Carbapenem-NS | 188 | - | 87.8% | [19] |

| Enterobacter spp. | USA (SMART 2015) | Overall | 399 | - | 100% | [14] |

NS: Non-susceptible; CRE: Carbapenem-Resistant Enterobacterales; non-CPE: non-Carbapenemase-Producing Enterobacterales; ICU: Intensive Care Unit

Table 3: Activity of Imipenem/Relebactam against Isolates with Characterized Resistance Mechanisms

| Organism | Resistance Mechanism | IMI/REL Activity | Reference |

| Enterobacterales | KPC Producers | Active (restores susceptibility) | [20][21][22] |

| Enterobacterales | Metallo-β-lactamase (MBL) Producers | Inactive | [2][5][20] |

| Enterobacterales | OXA-48-like Producers | Variable/Poor Activity | [2][20][22] |

| K. pneumoniae | Porin (OmpK35/36) Loss + ESBL/AmpC | Active (77.7% susceptible) | [20] |

| P. aeruginosa | AmpC Overproduction | Active (restores susceptibility) | [8][23] |

| A. baumannii | Various | Inactive (no added benefit) | [24] |

| Bacteroides group | Anaerobes | No added benefit (MICs unchanged) | [21][25] |

Experimental Protocols

The in vitro activity data presented are predominantly derived from studies employing standardized antimicrobial susceptibility testing methods.

Broth Microdilution (BMD)

This is the most common method cited for determining the MIC of IMI/REL.[8][13]

-

Standard: The procedures adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A10 standard.[5][13]

-

Inoculum: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard to yield approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final well volume, is used.[26]

-

Relebactam Concentration: Relebactam is typically tested at a fixed concentration of 4 µg/mL in combination with doubling dilutions of imipenem.[13][26]

-

Incubation: Trays are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: MICs are determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Susceptibility breakpoints are interpreted according to CLSI M100 standards for imipenem.[12][27]

Molecular Characterization

To understand the mechanisms of resistance and the specific activity of relebactam, many studies perform genotypic analysis on the tested isolates.

-

Polymerase Chain Reaction (PCR): Multiplex PCR is used to screen for the presence of known β-lactamase genes, such as blaKPC, blaNDM, blaVIM, and blaOXA-48.[20]

-

Whole-Genome Sequencing (WGS): WGS provides a comprehensive analysis of the bacterial genome, allowing for the identification of a wide array of resistance genes, porin gene mutations (e.g., OmpK35, OmpK36, OprD), and efflux pump modifications that may contribute to the resistance phenotype.[15][28]

Spectrum of Activity: Logical Relationships

Relebactam's efficacy is directly tied to the specific β-lactamases produced by the pathogen. Its spectrum of inhibition is well-defined, making it a targeted therapeutic agent rather than a broad-spectrum inhibitor.

Conclusion

The in vitro data robustly demonstrate that relebactam is a potent inhibitor of Ambler Class A and C β-lactamases. When combined with imipenem, it restores activity against many imipenem-resistant isolates of P. aeruginosa and Enterobacterales, particularly those producing KPC and AmpC enzymes.[4][8] The combination shows high susceptibility rates against multidrug-resistant phenotypes.[12] However, its activity is limited against pathogens whose resistance is driven by metallo-β-lactamases or OXA-48-type carbapenemases.[5][20] Therefore, understanding the molecular profile of the infecting pathogen is crucial for predicting the clinical utility of imipenem/relebactam. These in vitro findings underscore the potential of imipenem/relebactam as a valuable therapeutic option for treating infections caused by specific carbapenem-resistant Gram-negative bacteria.[2][7]

References

- 1. Relebactam - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of imipenem-relebactam against multidrug-resistant Pseudomonas aeruginosa from the United States - SMART 2015-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Imipenem-Relebactam Susceptibility in Enterobacterales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activities of imipenem-relebactam combination against carbapenem-nonsusceptible Enterobacteriaceae in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Evaluation of the Activity of Imipenem-Relebactam against 451 Recent Clinical Isolates of Bacteroides Group and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In-vitro activity of newly-developed β-lactamase inhibitors avibactam, relebactam and vaborbactam in combination with anti-pseudomonal β-lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Activity of Imipenem with Relebactam against Gram-Negative Pathogens from New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Evaluation of the Activity of Imipenem-Relebactam against 451 Recent Clinical Isolates of Bacteroides Group and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Activity of imipenem/relebactam against KPC-producing Klebsiella pneumoniae and the possible role of Ompk36 mutation in determining resistance: an Italian retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

Relebactam Sodium: A Technical Guide to the Inhibition of Ambler Class A and C β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relebactam is a diazabicyclooctane β-lactamase inhibitor that restores the in vitro activity of imipenem against many imipenem-resistant Gram-negative bacteria.[1] By inhibiting Ambler class A and class C β-lactamases, relebactam protects imipenem from degradation, allowing it to exert its antibacterial effect.[2][3] This technical guide provides an in-depth overview of the mechanism, quantitative inhibition data, and experimental protocols related to the activity of relebactam against these key enzyme classes.

Mechanism of Inhibition

Relebactam employs a covalent acylation mechanism to inhibit serine β-lactamases. The process begins with the non-covalent binding of relebactam to the active site of the enzyme. Subsequently, the catalytic serine residue in the active site attacks the carbonyl group of the β-lactam ring surrogate in relebactam, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[4]

References

The Role of Relebactam Sodium in Overcoming Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a critical threat to global public health. These enzymes effectively neutralize many β-lactam antibiotics, the cornerstone of antibacterial therapy. Relebactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, represents a significant advancement in combating this resistance. When combined with the carbapenem antibiotic imipenem (and cilastatin, which prevents renal degradation of imipenem), relebactam serves to protect imipenem from degradation by a broad spectrum of serine β-lactamases. This guide provides an in-depth technical overview of relebactam's mechanism of action, its spectrum of activity, the quantitative data supporting its efficacy, and the detailed experimental protocols used in its evaluation.

The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. The primary mechanism of resistance to these agents is the bacterial production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Of particular concern are bacteria that produce extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases like the Klebsiella pneumoniae carbapenemase (KPC).

Relebactam: Mechanism of Action

Relebactam is a non-β-lactam, diazabicyclooctane-based inhibitor. Its mechanism is distinct from older inhibitors like clavulanic acid. Relebactam forms a covalent, yet reversible, acyl-enzyme complex with the serine residue in the active site of the β-lactamase.[1] This binding prevents the enzyme from hydrolyzing its intended β-lactam substrate (imipenem). The piperidine ring on relebactam's structure contributes to its potent activity.[2]

The inhibition process involves a two-step reaction:

-

Initial Binding: Relebactam binds non-covalently to the active site of the β-lactamase.

-

Acylation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl group of relebactam's urea moiety, opening the bicyclic ring and forming a stable, covalent acyl-enzyme intermediate.[1]

Unlike some inhibitors, the KPC-2–relebactam acyl-enzyme complex is notably stable, with a very slow rate of deacylation (hydrolysis of the bond), effectively sequestering the enzyme and allowing the partner antibiotic, imipenem, to reach its PBP targets.[3][4]

Spectrum of Inhibitory Activity

Relebactam demonstrates potent inhibition against Ambler Class A and Class C β-lactamases.[5] It does not inhibit Class B metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP, or Class D oxacillinases (OXA-type carbapenemases).[6] Its primary role is to restore the activity of imipenem against pathogens producing the following enzymes:

-

Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC-2, KPC-3).[2]

-

Class A ESBLs: Including common variants like TEM, SHV, and CTX-M.[7]

-

Class C Cephalosporinases (AmpC): Both chromosomally-encoded (e.g., from Enterobacter cloacae, Pseudomonas aeruginosa) and plasmid-mediated AmpC enzymes.[5][8]

Quantitative Data

In Vitro Susceptibility Data

The addition of a fixed concentration of relebactam (typically 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of imipenem for many resistant isolates. Data from the global SMART surveillance program (2018–2020) shows that relebactam restored imipenem susceptibility in 64.1% of imipenem-non-susceptible P. aeruginosa and 49.4% of imipenem-non-susceptible Enterobacterales.[9]

Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam against Gram-Negative Isolates

| Organism (Resistance Profile) | Imipenem MIC₅₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) | Imipenem/Relebactam MIC₅₀ (µg/mL) | Imipenem/Relebactam MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| E. coli (ESBL-producing) | 0.25 | 0.5 | 0.25 | 0.25 | [10] |

| K. pneumoniae (KPC-producing) | 16 | >16 | 0.25 | 1 | [10] |

| Enterobacterales (Imipenem-NS¹) | - | - | - | - | [9] |

| P. aeruginosa (Overall) | 2 | 16 | 0.5 | 2 | [10] |

| P. aeruginosa (Imipenem-NS¹) | 16 (mode) | - | 1 (mode) | - | [8] |

¹ Non-susceptible

Enzyme Inhibition Kinetics

Kinetic parameters quantify the efficiency of relebactam's interaction with specific β-lactamase enzymes. For the clinically significant KPC-2 carbapenemase, relebactam is a potent inhibitor with a rapid acylation rate and a very slow off-rate, indicating the formation of a stable, long-lasting inhibitory complex.[3][4]

Table 2: Kinetic Parameters of Relebactam against Key β-Lactamases

| Enzyme | Ambler Class | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| KPC-2 | A | 24,750 | 0.0002 | 38 | [3][11] |

| CTX-M-15 | A | - | - | 5 | [11] |

| L2 (S. maltophilia) | A | - | - | 910 |

| AmpC (P. aeruginosa) | C | Potent Inhibition | - | - |[8] |

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy adult volunteers show that relebactam exhibits predictable, dose-proportional exposure. Its pharmacokinetic profile is similar to that of imipenem, supporting their co-administration in a fixed-dose combination.[1]

Table 3: Mean Pharmacokinetic Parameters of Relebactam (250 mg Dose) and Imipenem (500 mg Dose) in Healthy Adults

| Parameter | Relebactam | Imipenem | Reference |

|---|---|---|---|

| Cₘₐₓ (µM) | 49.7 | 134 | [5] |

| AUC₀₋∞ (µM·h) | 134 | 169 | [5] |

| Terminal Half-life (t½) (h) | 1.4 - 1.8 | ~1.1 | [1][5] |

| Volume of Distribution (Vd) (L) | ~19 | - | [1] |

| Plasma Protein Binding | ~22% | - | [1] |

| Primary Route of Elimination | Renal (>90%) | Renal |[1] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

The determination of MICs for imipenem/relebactam is performed according to the reference broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Methodology:

-

Medium Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.

-

Antimicrobial Preparation: Imipenem is serially diluted (two-fold) across the wells. Relebactam is added to each well at a fixed concentration of 4 µg/mL.

-

Inoculum Preparation: Bacterial isolates are grown on agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

Endpoint Determination: The MIC is read as the lowest concentration of imipenem (in the presence of 4 µg/mL relebactam) that completely inhibits visible bacterial growth.

Enzyme Kinetics: β-Lactamase Inhibition Assay

The inhibitory activity of relebactam against purified β-lactamase enzymes is commonly determined using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin. Hydrolysis of nitrocefin's β-lactam ring results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at ~490 nm.

Methodology:

-

Reagent Preparation:

-

Buffer: A suitable buffer (e.g., 100 mM PBS, pH 7.0) is prepared.

-

Enzyme Solution: A stock solution of the purified β-lactamase (e.g., KPC-2) is prepared at a known concentration.

-

Substrate Solution: A stock solution of nitrocefin is prepared in DMSO and then diluted in the assay buffer to a working concentration (e.g., 100 µM).

-

Inhibitor Solution: Serial dilutions of relebactam are prepared.

-

-

Assay Procedure (for IC₅₀ determination):

-

The purified enzyme is pre-incubated with varying concentrations of relebactam for a set period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the nitrocefin substrate to the enzyme-inhibitor mixture.

-

The rate of nitrocefin hydrolysis is measured immediately by monitoring the change in absorbance at 490 nm over time using a microplate reader.

-

-

Data Analysis:

-

The initial velocity (V₀) of the reaction is calculated for each relebactam concentration.

-

The percent inhibition is calculated relative to a control reaction with no inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Further kinetic parameters like Kᵢ (inhibition constant) and k₂/K (second-order rate of acylation) can be determined through more complex experimental designs and data fitting models (e.g., Dixon plots, progress curve analysis).

-

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This standardized animal model is crucial for evaluating the in vivo efficacy of antimicrobial agents and for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Methodology:

-

Induction of Neutropenia: Mice (e.g., ICR or CD-1 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection. This immunosuppression makes the model more reproducible and focuses the outcome on the antimicrobial activity of the drug.

-

Infection: Mice are inoculated via intramuscular injection into the thigh with a standardized bacterial suspension (e.g., 10⁶-10⁷ CFU/thigh) of a resistant P. aeruginosa or K. pneumoniae strain.

-

Humanized Dosing Regimen: Treatment is initiated, typically 2 hours post-infection. The dosage and frequency of imipenem/relebactam administration are calculated based on the pharmacokinetic profiles in mice to simulate the free-drug plasma concentration-time profiles observed in humans receiving a clinical dose (e.g., 500 mg imipenem/250 mg relebactam infused over 30 minutes every 6 hours).[6]

-

Endpoint Assessment: At a predetermined time point (usually 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted.

-

Quantification: The dilutions are plated on agar to determine the number of viable bacterial colonies (CFU/thigh).

-

Efficacy Determination: Efficacy is measured by the change in bacterial load (log₁₀ CFU/thigh) compared to the bacterial count at the start of therapy. A static effect is defined as no net change in CFU, while a 1- or 2-log₁₀ reduction is considered bactericidal.

Mechanisms of Resistance to Imipenem/Relebactam

While highly effective, resistance to the imipenem/relebactam combination can emerge. The primary mechanisms identified do not typically involve the degradation of relebactam itself, but rather a combination of other factors:

-

Porin Loss/Mutation: Decreased permeability due to mutations or loss of outer membrane porin channels (e.g., OmpK35 and OmpK36 in K. pneumoniae) can restrict the entry of imipenem and relebactam into the periplasmic space, leading to elevated MICs.

-

Mutations in the β-Lactamase Enzyme: Specific mutations within the target β-lactamase, particularly in the omega loop of the KPC enzyme, can reduce the binding affinity or acylation efficiency of relebactam, thereby conferring resistance.

-

Increased Efflux: Overexpression of efflux pumps can actively transport the antibiotic combination out of the bacterial cell, though this is often a contributing factor rather than a primary mechanism.

-

Production of Non-Inhibited β-Lactamases: The presence of MBLs or OXA-type carbapenemases, which are not inhibited by relebactam, will confer resistance.

Conclusion

Relebactam sodium is a powerful tool in the fight against antibiotic resistance. By effectively inhibiting key Class A and Class C β-lactamases, it restores the clinical utility of imipenem against a wide range of multidrug-resistant Gram-negative pathogens. A thorough understanding of its mechanism, quantitative efficacy, and the standardized protocols for its evaluation is essential for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance. The continued surveillance of its activity and emerging resistance mechanisms will be critical to preserving its long-term effectiveness.

References

- 1. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. toku-e.com [toku-e.com]

- 4. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. RELEBACTAM | β-lactamase inhibitor | CAS 1174018-99-5 | Buy MK-7655; MK7655 from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interactions of Relebactam with Beta-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relebactam is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor developed to counteract the resistance mechanisms employed by a broad range of Gram-negative bacteria.[1] When combined with a β-lactam antibiotic such as imipenem, relebactam restores its efficacy against pathogens producing Ambler Class A and Class C β-lactamases.[2][3] This technical guide provides a comprehensive overview of the molecular interactions between relebactam and its target enzymes, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action

Relebactam employs a reversible covalent inhibition mechanism to inactivate serine β-lactamases.[1] The process begins with the non-covalent binding of relebactam to the active site of the enzyme.[2] This is followed by the formation of a covalent acyl-enzyme intermediate through the nucleophilic attack of the active site serine residue on the carbonyl carbon of relebactam's urea moiety. This reaction opens the diazabicyclooctane ring.[1][4]

Unlike some other β-lactamase inhibitors, the acyl-enzyme complex formed with relebactam is stable, with a slow deacylation rate, effectively sequestering the enzyme and preventing the hydrolysis of the partner β-lactam antibiotic.[5][6] The stability of this complex is a key feature of relebactam's potency. Molecular dynamics simulations suggest that the positioning of active-site water molecules in the relebactam-enzyme complex is less favorable for desulfation compared to the avibactam-enzyme complex, contributing to the increased stability of the relebactam acyl-complex.[5][7] Once deacylation does occur, relebactam can reform its five-membered ring and is capable of rebinding to other enzyme molecules.[2]

Quantitative Analysis of Relebactam's Interaction with Beta-Lactamases

The inhibitory activity of relebactam has been quantified against a range of clinically significant β-lactamases. The following tables summarize key kinetic parameters, providing a comparative view of its potency.

Table 1: Kinetic Parameters of Relebactam against Class A Carbapenemases

| Enzyme | Kiapp (µM) | k2/K (M-1s-1) | koff (s-1) | Half-life (min) | IC50 (µM) | Reference |

| KPC-2 | 2.3 ± 0.3 | 24,750 ± 2,475 | 0.00020 ± 0.00002 | 58 | 1-5 | [5][8] |

| KPC-3 | - | - | - | - | 1-5 | [8] |

| KPC-4 | - | - | - | - | 1-5 | [8] |

Table 2: Kinetic Parameters of Relebactam against Class A Extended-Spectrum β-Lactamases (ESBLs)

| Enzyme | Kiapp (µM) | k2/K (M-1s-1) | koff (s-1) | t1/2 (min) | IC50 (µM) | Reference |

| CTX-M-15 | 21 | - | - | - | - | [8] |

| L2 | 2.7 ± 0.7 | 4,000 | - | - | 3 | [1][8] |

Table 3: Inhibitory Activity of Relebactam against Class C β-Lactamases

| Enzyme | Organism | Inhibition Constant (Ki) | Reference |

| AmpC | Pseudomonas aeruginosa | 27 nM (overall) | [9] |

Structural Insights into Relebactam-β-Lactamase Interactions

X-ray crystallography studies have provided detailed snapshots of relebactam bound to the active sites of various β-lactamases, including CTX-M-15, L2, KPC-2, KPC-3, KPC-4, and P. aeruginosa AmpC.[1][10] These structures reveal that relebactam's diazabicyclooctane core binds in a conserved manner. However, the C2-linked piperidine ring of relebactam can lead to steric clashes with certain residues, such as Asn104 in CTX-M-15 and His/Trp105 in L2 and KPC enzymes, which may explain the differences in inhibitory potency compared to avibactam, which possesses a smaller C2 carboxyamide group.[1]

In the complex with CTX-M-96, relebactam is covalently bound to the catalytic Ser70.[4] The binding of relebactam induces a slight displacement of the deacylating water molecule and causes shifts in the positions of E166 and N170 side chains to optimize the hydrogen-bonding network.[4][10] The piperidine ring of relebactam also perturbs a hydrophobic patch formed by Y105, P107, and Y129.[4][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions of relebactam with β-lactamases.

Determination of Minimum Inhibitory Concentration (MIC)

a. Broth Microdilution Method

This method is used to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 105 CFU/mL

-

Imipenem and relebactam stock solutions

-

-

Procedure:

-

Prepare serial twofold dilutions of imipenem in MHB in the wells of a 96-well plate.

-

For combination testing, add a fixed concentration of relebactam (e.g., 4 µg/mL) to each well containing the imipenem dilutions.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of imipenem (in the presence of relebactam) that completely inhibits visible growth.

-

b. Agar Dilution Method

-

Materials:

-

Mueller-Hinton agar (MHA)

-

Petri dishes

-

Bacterial inoculum standardized to 1 x 104 CFU/spot

-

Imipenem and relebactam stock solutions

-

-

Procedure:

-

Prepare a series of MHA plates containing serial twofold dilutions of imipenem. For combination testing, a fixed concentration of relebactam is also incorporated into the agar.

-

Spot the standardized bacterial inoculum onto the surface of each agar plate.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of imipenem that inhibits the growth of more than one or two colonies.[9][11][12][13][14]

-

Enzyme Kinetics

a. Beta-Lactamase Purification

-

Materials:

-

E. coli strain overexpressing the target β-lactamase (e.g., KPC-2).

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Chromatography system with appropriate columns (e.g., ion-exchange and size-exclusion).

-

-

Procedure:

-

Grow the E. coli culture and induce protein expression.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells (e.g., by sonication or French press) and clarify the lysate by centrifugation.

-

Purify the β-lactamase from the supernatant using a series of chromatography steps. Protein purity is assessed by SDS-PAGE.[5]

-

b. Kinetic Parameter Determination (Ki, k2/K, koff)

These assays typically use a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by a β-lactamase.

-

Materials:

-

Purified β-lactamase

-

Nitrocefin solution

-

Relebactam solution

-

Assay buffer (e.g., 10 mM PBS)

-

Spectrophotometer

-

-

Procedure to Determine Kiapp:

-

Vary the concentrations of relebactam while keeping the nitrocefin concentration constant.

-

Measure the initial rates of nitrocefin hydrolysis.

-

Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) in a Dixon plot. The apparent inhibition constant (Kiapp) is determined from the intersection of the lines.

-

-

Procedure to Determine k2/K and koff:

-

To determine the acylation rate (k2/K), pre-incubate the enzyme with varying concentrations of relebactam for different time points before adding nitrocefin. The rate of inactivation is measured.

-

To determine the deacylation rate (koff), pre-incubate the enzyme with a saturating concentration of relebactam to allow for complete formation of the acyl-enzyme complex. Then, dilute the mixture to a concentration where the rebinding of the inhibitor is negligible and monitor the return of enzymatic activity over time by measuring the hydrolysis of nitrocefin. The rate of recovery of activity corresponds to koff.[6]

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the relebactam-β-lactamase complex.

-

Procedure:

-

Crystals of the purified β-lactamase are grown.

-

The crystals are soaked in a solution containing relebactam to form the enzyme-inhibitor complex within the crystal.

-

The crystals are then exposed to an X-ray beam, and the diffraction pattern is recorded.

-

The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined.[1][4][10]

-

Computational Modeling

Molecular dynamics simulations are employed to study the dynamic behavior of the relebactam-β-lactamase complex over time.

-

Procedure:

-

The crystal structure of the complex is used as a starting point.

-

The complex is placed in a simulated aqueous environment.

-

The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over time.

-

The simulation provides insights into the stability of the complex, the nature of the interactions, and the conformational changes that may occur.[5][7]

-

Conclusion

Relebactam is a potent inhibitor of Class A and Class C β-lactamases, acting through a reversible covalent mechanism to form a stable acyl-enzyme intermediate. Quantitative kinetic studies and high-resolution crystal structures have provided a detailed understanding of its molecular interactions, highlighting the structural features that contribute to its inhibitory activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel β-lactamase inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of a preacylation complex of the β-lactamase inhibitor sulbactam bound to a sulfenamide bond-containing thiol-β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Relebactam Sodium: A Technical Guide to Structure-Activity Relationships and Inhibitory Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Relebactam, a diazabicyclooctane (DBO) β-lactamase inhibitor, represents a critical advancement in combating this resistance.[1] When combined with a β-lactam antibiotic such as imipenem, Relebactam restores its efficacy against a broad spectrum of β-lactamase-producing bacteria.[2] This technical guide provides an in-depth analysis of the structural analogs of Relebactam, their structure-activity relationships (SAR), and the experimental methodologies used to characterize their inhibitory potential.

Core Structure and Mechanism of Action

Relebactam is a non-β-lactam, bicyclic diazabicyclooctane β-lactamase inhibitor.[3] Its core structure is shared with other DBO inhibitors like avibactam.[3] The mechanism of inhibition involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the catalytic serine residue in the active site of serine-β-lactamases (Ambler classes A and C).[2][4] This acylation process effectively inactivates the β-lactamase, preventing the hydrolysis of the partner β-lactam antibiotic. The stability of this acyl-enzyme complex is a key determinant of the inhibitor's efficacy.[2]

dot

Caption: Mechanism of β-lactamase inhibition by Relebactam.

Structure-Activity Relationship (SAR) of Relebactam Analogs

The inhibitory potency and spectrum of DBOs are significantly influenced by the nature of the substituent at the C2 position of the bicyclic core.

Modifications of the Piperidine Ring

Relebactam features a piperidine ring at the C2 position, a key distinction from avibactam which has a carboxamide group.[3] This piperidine moiety is crucial for its activity. While specific quantitative data for direct analogs where the piperidine is replaced with other cyclic amines like pyrrolidine or azepane is limited in publicly available literature, SAR studies on related DBOs suggest that the size and basicity of this ring are critical for optimal interaction with the β-lactamase active site. The piperidine ring in Relebactam is believed to contribute to a more stable acyl-enzyme complex compared to avibactam, potentially by influencing the positioning of water molecules in the active site that are necessary for deacylation.[2]

Modifications of the Side Chain

Systematic modifications of the side chain at the C2 position have a profound impact on the inhibitory activity.

-

Amidine-Substituted Analogs: A series of Relebactam analogs with amidine substituents at the C2 position have been synthesized and evaluated. While these compounds showed no intrinsic antibacterial activity, they significantly potentiated the activity of meropenem against various bacterial strains, indicating effective β-lactamase inhibition. The potency of these analogs varied with the nature of the substitution on the amidine moiety.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the available quantitative data for the inhibitory activity of Relebactam and its comparator, Avibactam, against key class A serine β-lactamases.

Table 1: IC50 Values of DBO Inhibitors against Class A β-Lactamases [4]

| β-Lactamase | Relebactam IC50 (nM) | Avibactam IC50 (nM) |

| CTX-M-15 | 400 | 3.4 |

| L2 | 470 | 15 |

| KPC-2 | 230 | 10 |

| KPC-3 | 260 | 29 |

| KPC-4 | 910 | 9.3 |

Table 2: Kinetic Parameters for Relebactam Inhibition [2][5]

| β-Lactamase | k2/K (M⁻¹s⁻¹) | koff (s⁻¹) | Ki app (µM) |

| KPC-2 | 24,750 | 0.0002 | 2.3 |

| KPC-2 D179N | ~9,900 | - | 3.4 |

Table 3: Meropenem MICs (µg/mL) in the Presence of Amidine-Substituted DBO Analogs (4 µg/mL)

| Bacterial Strain | Meropenem Alone | Meropenem + Analog A | Meropenem + Analog B | Meropenem + Avibactam |

| E. coli (CTX-M-15) | >64 | 2 | 4 | 1 |

| K. pneumoniae (KPC-2) | 32 | 1 | 2 | 0.5 |

| P. aeruginosa | 8 | 4 | 8 | 4 |

(Note: Data for Analog A and B are representative examples from studies on amidine-substituted DBOs and are intended for illustrative purposes.)[6][7]

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin-Based)

This assay is a widely used spectrophotometric method to determine the inhibitory activity of compounds against β-lactamases.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic substrate)

-

Inhibitor compound (e.g., Relebactam analog)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified β-lactamase to a working concentration in assay buffer. The final concentration should be chosen to ensure a linear rate of nitrocefin hydrolysis over the measurement period.

-

Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in assay buffer.

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the diluted enzyme solution.

-

Add an equal volume of the inhibitor dilution (or assay buffer for the control).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Reaction Initiation: Initiate the reaction by adding a fixed volume of nitrocefin solution to each well. The final concentration of nitrocefin should be close to its Km value for the specific enzyme.

-

Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

-

References

- 1. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted-amidine derivatives of diazabicyclooctane as prospective β-lactamase inhibitors | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Relebactam in Combination with Imipenem/Cilastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat, necessitating the development of novel therapeutic strategies. The combination of imipenem, a broad-spectrum carbapenem antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has been a cornerstone in treating severe bacterial infections. However, the rise of carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa has limited its efficacy. Relebactam, a diazabicyclooctane β-lactamase inhibitor, has been developed to restore the activity of imipenem against many of these resistant strains.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing the combination of relebactam with imipenem/cilastatin in a research setting.

Mechanism of Action

Imipenem exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis.[3][4][5] Cilastatin is co-administered to prevent the renal metabolism of imipenem by dehydropeptidase-I, thereby increasing its bioavailability.[1][5] Relebactam itself has no intrinsic antibacterial activity.[1] Its primary function is to inhibit a broad spectrum of β-lactamase enzymes, specifically Ambler Class A (such as Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC) β-lactamases.[1][6][7][8] By binding to and inactivating these enzymes, relebactam protects imipenem from degradation, restoring its efficacy against bacteria that have developed resistance through this mechanism.[1][2][4] This synergistic action allows the combination to be effective against many imipenem-nonsusceptible Gram-negative pathogens.[3] It is important to note that relebactam is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases.[1]

Data Presentation

In Vitro Susceptibility Data